1,3-Dioxan-2-one

Catalog No.
S545897
CAS No.
2453-03-4
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxan-2-one

CAS Number

2453-03-4

Product Name

1,3-Dioxan-2-one

IUPAC Name

1,3-dioxan-2-one

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2

InChI Key

YFHICDDUDORKJB-UHFFFAOYSA-N

SMILES

C1COC(=O)OC1

solubility

Soluble in DMSO

Synonyms

1,3-carbonyldioxypropane, 1,3-dioxan-2-one, trimethylene carbonate

Canonical SMILES

C1COC(=O)OC1

The exact mass of the compound 1,3-Dioxan-2-one is 102.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,3-Dioxan-2-one, commonly known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate ester (CAS: 2453-03-4) primarily procured as a highly reactive monomer for ring-opening polymerization (ROP). Unlike standard liquid carbonate solvents, TMC is a solid at room temperature (melting point 45–47 °C) and serves as a critical precursor for synthesizing aliphatic polycarbonates, such as poly(trimethylene carbonate) (PTMC). In industrial and advanced laboratory settings, TMC is selected over other lactones and carbonates to engineer biodegradable elastomers, precisely controlled block copolymers, and solid polymer electrolytes. Its procurement value is driven by its specific ring strain, which dictates its polymerization thermodynamics, and the distinct physicochemical profile of its resulting polymers, which exhibit high oxidative stability and yield neutral degradation byproducts[1].

Attempting to substitute 1,3-Dioxan-2-one with its widely available structural isomer, 1,2-propylene carbonate (PC), results in complete synthesis failure during polymer manufacturing. While PC is a ubiquitous and inexpensive five-membered cyclic carbonate used as a solvent, it is thermodynamically stable and does not spontaneously undergo ring-opening polymerization. TMC’s six-membered ring provides the necessary ring strain to drive ROP. Furthermore, in biomedical polymer procurement, substituting TMC with common cyclic esters like lactide or glycolide drastically alters the degradation mechanism of the final material. Polylactide (PLA) and polyglycolide (PGA) undergo bulk degradation and release acidic byproducts that can trigger localized inflammation and bone resorption. In contrast, TMC-derived polymers undergo surface erosion and release non-acidic byproducts (carbon dioxide and 1,3-propanediol), making TMC strictly non-substitutable for pH-sensitive drug delivery and orthopedic implant formulations[1].

Degradation Mechanism and Byproduct Acidity vs. Polyesters

When selecting monomers for resorbable implants, the degradation profile of the resulting polymer is a primary procurement filter. PTMC, synthesized from TMC, degrades via enzymatic surface erosion, meaning mass loss correlates directly with a decrease in material thickness rather than a sudden structural collapse. More importantly, PTMC degrades into neutral molecules (CO2 and 1,3-propanediol). In direct contrast, PLA and PGA undergo bulk degradation and release acidic byproducts (lactic acid and glycolic acid) that lower the local pH, which has been shown to cause inflammatory responses and poor bone regeneration at implantation sites[1].

Evidence DimensionDegradation byproduct acidity and erosion mechanism
Target Compound DataPTMC: Non-acidic byproducts; surface erosion mechanism
Comparator Or BaselinePLA/PGA: Acidic byproducts; bulk degradation mechanism
Quantified DifferenceTMC eliminates the pH drop associated with polyester degradation
ConditionsIn vivo and lipase-catalyzed in vitro degradation models

Procurement of TMC is necessary for drug delivery systems and orthopedic scaffolds where maintaining a neutral local pH is critical to prevent inflammation and ensure zero-order release kinetics.

Thermodynamic Efficiency of Ring-Opening Polymerization vs. L-Lactide

For industrial scale-up, the energy required to initiate and sustain polymerization dictates process efficiency. Kinetic studies utilizing biocompatible metal catalysts demonstrate that the ring-opening polymerization of TMC is a significantly lower-energy process compared to L-lactide. The activation enthalpy (ΔH⧧) for TMC polymerization was measured at 37.9 ± 3.1 kJ/mol, whereas the polymerization of L-lactide under identical catalytic conditions required 73.5 ± 3.8 kJ/mol [1].

Evidence DimensionActivation enthalpy (ΔH⧧) for ring-opening polymerization
Target Compound Data37.9 ± 3.1 kJ/mol
Comparator Or BaselineL-Lactide: 73.5 ± 3.8 kJ/mol
Quantified Difference48.4% lower activation enthalpy for TMC
ConditionsMelt and solution polymerization using tridentate Schiff base calcium derivatives

The substantially lower activation energy allows manufacturers to process TMC under milder conditions, reducing energy costs and thermal degradation risks during polymer synthesis.

Electrochemical Oxidative Stability in Solid Polymer Electrolytes vs. Polyethers

In the development of solid polymer electrolytes (SPEs) for lithium-ion batteries, standard polyether-based materials (like PEO) are fundamentally limited by their narrow electrochemical window, typically oxidizing below 4.0 V. Polycarbonates derived from TMC exhibit significantly higher oxidative stability. Experimental data confirms that PTMC-based electrolytes resist oxidation up to 4.5 V versus Li/Li+. Furthermore, unlike rigid aromatic polycarbonates that restrict ion migration, the aliphatic backbone of PTMC maintains sufficient segmental mobility to support high lithium-ion transference numbers [1].

Evidence DimensionAnodic electrochemical stability window
Target Compound DataStable up to > 4.5 V vs Li/Li+
Comparator Or BaselinePEO (Polyethylene oxide): Oxidation typically occurs < 4.0 V vs Li/Li+
Quantified Difference> 0.5 V increase in oxidative stability margin
ConditionsSolid polymer electrolyte cells evaluated via linear sweep voltammetry (LSV)

Procuring TMC to synthesize SPEs enables battery engineers to pair solid electrolytes with high-voltage cathode materials (e.g., NCM, LCO) that would otherwise degrade standard PEO matrices.

Reactivity Ratios in Copolymerization for Microstructural Control

When engineering elastomeric copolymers, the relative reactivity of monomers determines the polymer sequence (random vs. block/gradient). In simultaneous copolymerization using metal triflate catalysts (e.g., Al, Bi, Yb), TMC demonstrates a faster conversion rate than L-lactide. This differential reactivity allows for the direct, one-pot synthesis of P(TMC-grad-LLA) gradient copolymers featuring distinct PTMC and PLLA blocks. In contrast, organocatalysts like TBD yield only random P(LLA-ran-TMC) copolymers [1].

Evidence DimensionMonomer consumption rate during simultaneous copolymerization
Target Compound DataTMC is consumed faster than L-LA
Comparator Or BaselineL-LA (L-Lactide): Consumed slower under metal triflate catalysis
Quantified DifferenceEnables block length formation of ~6-10 units per segment in a single step
ConditionsEquimolar L-LA/TMC mixture in toluene at 110 °C with M(OTf)3/BnOH catalysts

This allows polymer chemists to procure TMC alongside L-lactide to synthesize advanced gradient copolymers in a single step, avoiding complex sequential addition processes.

Resorbable Orthopedic Implants and Sutures

Because TMC polymerizes into an elastomer that degrades via surface erosion without releasing acidic byproducts, it is selected over lactide or glycolide for manufacturing bone fixation devices, resorbable sutures (e.g., Maxon), and tissue scaffolds. This prevents the localized pH drop that causes inflammation and bone resorption associated with standard polyesters [1].

High-Voltage Solid Polymer Electrolytes (SPEs)

TMC is utilized as a base monomer to synthesize aliphatic polycarbonate electrolytes for next-generation solid-state lithium batteries. Its ability to withstand oxidative potentials above 4.5 V makes it a necessary substitute for PEO when designing cells that incorporate high-voltage cathodes like NCM or LCO [2].

Thermoplastic Elastomer Copolymerization

TMC is procured as a co-monomer to be reacted with L-lactide. Because of its lower activation energy for ring-opening polymerization and distinct reactivity ratios with specific catalysts, it effectively introduces flexible, rubbery segments into the otherwise hard and brittle PLA matrix, creating tunable biodegradable elastomers for medical and packaging applications[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

102.0317

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4316AQ174Q

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2453-03-4
31852-84-3

Wikipedia

Trimethylene carbonate

Dates

Last modified: 08-15-2023

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